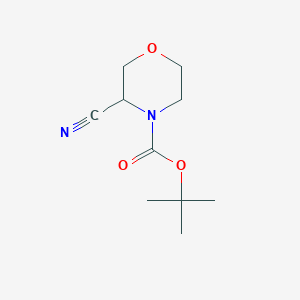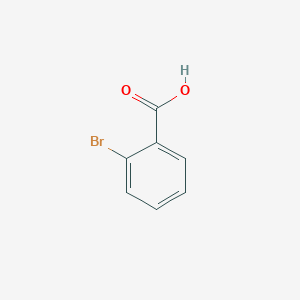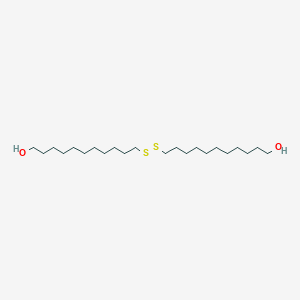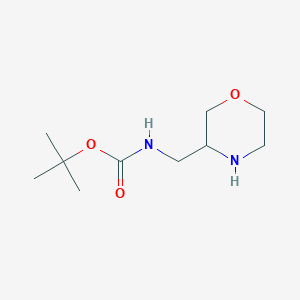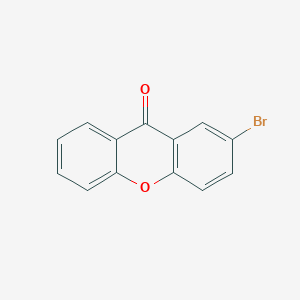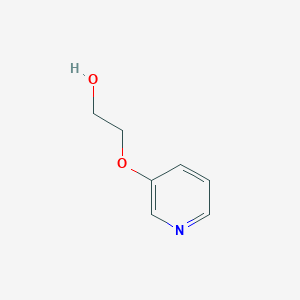
2-(Pyridin-3-yloxy)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine derivatives, such as 2-(pyridin-2-yl)ethanol, involves various methods, including polymerization techniques. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid, showcasing its versatility in chemical synthesis. This compound can be selectively removed either chemically under alkaline conditions or thermally at temperatures above 110 °C. Such characteristics underscore the compound's utility in polymer chemistry and its potential as a building block for more complex molecules (Elladiou & Patrickios, 2012).
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-yloxy)ethanol and its derivatives has been the focus of various studies. For instance, derivatives of this compound have been examined for their complexation with metals, indicating the structural versatility and the ability to form stable complexes with metals like Cu(II) and Cd(II). These studies provide insights into the ligand properties of the compound and its structural adaptability (Mardani et al., 2019).
Chemical Reactions and Properties
2-(Pyridin-3-yloxy)ethanol participates in various chemical reactions, demonstrating its reactivity and functionality. For example, its derivatives have been involved in the formation of complex compounds with copper and cadmium, highlighting its potential in coordination chemistry and material science. Such reactions not only reveal the compound's chemical properties but also its potential applications in developing new materials and catalysts (Mardani et al., 2019).
Physical Properties Analysis
The physical properties of 2-(Pyridin-3-yloxy)ethanol, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. While specific studies on these properties were not found in the current search, understanding these physical characteristics is essential for handling the compound and predicting its behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties of 2-(Pyridin-3-yloxy)ethanol, including its reactivity, stability under different conditions, and interaction with other compounds, are vital for its application in synthetic chemistry and material science. For example, its use as a protecting group for carboxylic acids indicates its stability under acidic conditions and resistance to catalytic hydrogenolysis, which are significant for its applications in polymer synthesis and modification (Elladiou & Patrickios, 2012).
Aplicaciones Científicas De Investigación
Chemoenzymatic Route for Beta3-Adrenergic Receptor Agonists : A study by Perrone et al. (2006) presents a scalable chemoenzymatic route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists, using Candida antarctica SP435-L lipase (Perrone et al., 2006).
Protecting Group for Methacrylic Acid : Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol is a suitable protecting group for methacrylic acid, allowing selective removal after polymerization and enabling the conversion of poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Synthesis and Fluorescence Properties of New Ester Derivatives : Krzyżak et al. (2015) synthesized new ester derivatives of isothiazolo [4,5-b] pyridine, showing potential biological activity and differences in emission spectra between ethanol and n-hexane solutions (Krzyżak et al., 2015).
Catalysts for Methoxycarbonylation of Olefins : Zulu et al. (2020) found that Palladium(II) complexes of (pyridyl)imine ligands are effective catalysts for the methoxycarbonylation of olefins, producing linear and branched esters influenced by complex structure and olefin chain length (Zulu et al., 2020).
Metal Chelates of Pyridine-2-ylthioureas : Shoukry et al. (1980) discovered that pyridine-2-ylthioureas form complexes with transition metals, showing potential in various metal chelation applications (Shoukry et al., 1980).
Eco-Friendly Synthesis of Pyridines : Xu et al. (2015) developed an eco-friendly method for the synthesis of pyridines using ethanol as a green reaction medium, offering up to 93% yields and minimizing pollution from solvents (Xu et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-pyridin-3-yloxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBXNOIFACMNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619919 | |
| Record name | 2-[(Pyridin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)ethanol | |
CAS RN |
119967-49-6 | |
| Record name | 2-(3-Pyridinyloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119967-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Pyridin-3-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yloxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



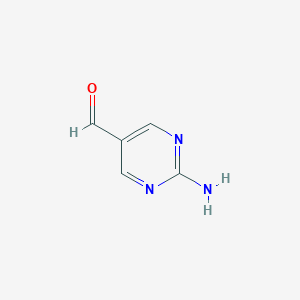
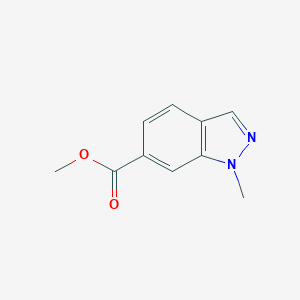
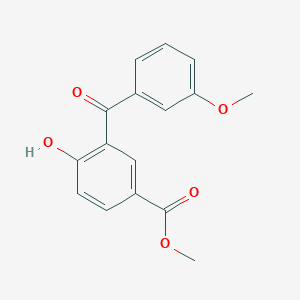
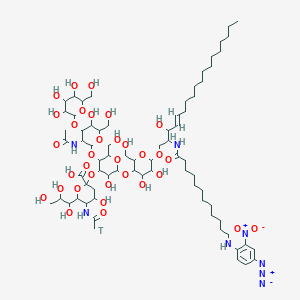
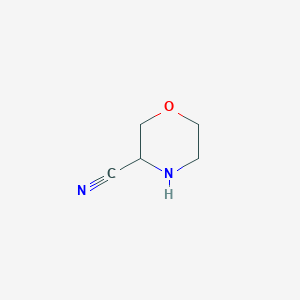
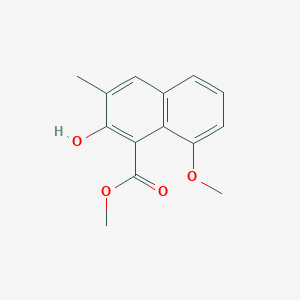
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
